2-Acetamido-3-(2,4-difluorophenyl)propanoic acid
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Overview
Description
2-Acetamido-3-(2,4-difluorophenyl)propanoic acid is an organic compound with the molecular formula C11H11F2NO3 It is a derivative of phenylalanine, where the phenyl group is substituted with fluorine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(2,4-difluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,4-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an amine group through reductive amination, forming 2,4-difluoroaniline.
Acetylation: The amine group is then acetylated to form 2,4-difluoroacetanilide.
Coupling Reaction: The acetanilide is coupled with a suitable halogenated propanoic acid derivative using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-(2,4-difluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetamido-3-(2,4-difluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(2,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-3-(3-fluorophenyl)propanoic acid: Similar structure but with a single fluorine atom at the 3 position.
2-Acetamido-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group instead of fluorine atoms.
2-Acetamido-3-(4-methoxyphenyl)propanoic acid: Features a methoxy group in place of fluorine atoms .
Uniqueness
2-Acetamido-3-(2,4-difluorophenyl)propanoic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable molecule for various applications.
Biological Activity
2-Acetamido-3-(2,4-difluorophenyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research and medicine.
- Molecular Formula : C11H12F2N2O2
- Molecular Weight : 246.23 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Fluorinated Phenyl Group : Starting with a suitable precursor, the introduction of fluorine atoms is achieved through electrophilic aromatic substitution.
- Amidation : The acetamido group is introduced via nucleophilic substitution reactions.
- Final Modifications : The compound is purified through recrystallization or chromatography.
The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or modulator affecting various biochemical pathways.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, particularly those associated with inflammation and cancer progression. For example, it has shown moderate inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Case Studies and Research Findings
- Anticancer Activity : Research indicated that derivatives of this compound exhibited anticancer properties in various cell lines. A study reported a range of 1% to 23% inhibition of growth in 38 tumor cell lines at a concentration of 10 μM .
- Anti-inflammatory Effects : In animal models, the compound demonstrated significant anti-inflammatory activity comparable to known non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential therapeutic applications in treating inflammatory diseases .
Data Table: Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Anticancer | 1% - 23% growth inhibition | |
Anti-inflammatory | Comparable to NSAIDs | |
Enzyme Inhibition | Moderate inhibition of COX |
Applications in Research and Medicine
- Medicinal Chemistry : The compound serves as a scaffold for the development of new drugs targeting inflammatory and cancer pathways.
- Biological Probes : It can be utilized as a probe in enzyme inhibition assays to study enzyme kinetics and mechanisms.
- Synthetic Intermediate : This compound is valuable in organic synthesis for creating more complex biologically active molecules.
Properties
Molecular Formula |
C11H11F2NO3 |
---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
2-acetamido-3-(2,4-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)4-7-2-3-8(12)5-9(7)13/h2-3,5,10H,4H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
XIDWGOCXNHRGMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O |
Origin of Product |
United States |
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